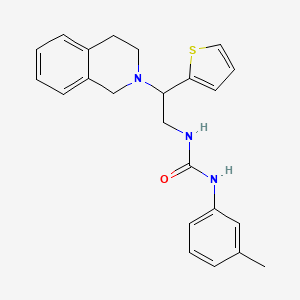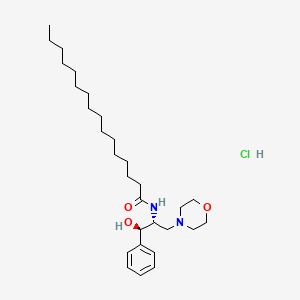![molecular formula C20H20N8O2 B2531174 4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine CAS No. 2197615-40-8](/img/structure/B2531174.png)
4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex heterocyclic molecule that features a triazolo[4,3-b]pyridazine core substituted with a methoxy group and a piperidine moiety bearing a phenyl-2H-1,2,3-triazole-4-carbonyl fragment. This structure suggests potential biological activity, given the prevalence of triazole and pyridazine derivatives in medicinal chemistry due to their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related triazolo[1,5-a]pyridines has been achieved through a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which allows for the formation of the triazole ring without the need for metal catalysts, featuring high yields and short reaction times . Similarly, triazolo-pyridazine-6-yl-substituted piperazines have been synthesized using a two-step process involving the one-pot synthesis of a key intermediate followed by conjugation with secondary amines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazolo[4,3-b]pyridazine derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations can be used to compare theoretical and experimental values, providing insights into the electronic properties of the molecule, such as the HOMO-LUMO energy gap and global reactivity descriptors .
Chemical Reactions Analysis
The reactivity of triazolo[4,3-b]pyridazine derivatives can be inferred from the synthesis and subsequent reactions of similar compounds. For instance, the formation of the triazole ring through oxidative N-N bond formation and the conjugation reactions to introduce various substituents are key reactions that could be relevant to the compound . The presence of functional groups such as methoxy and carbonyl could also influence its reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolo[4,3-b]pyridazine derivatives can be deduced from their molecular structure. The crystallization in the monoclinic system and the presence of intermolecular hydrogen bonds and halogen interactions suggest solid-state properties that could affect solubility and stability . The antioxidant and cytotoxicity profiles of similar compounds have been assessed through assays such as H2O2 radical scavenging and MTT, indicating the potential for biological activity .
Wissenschaftliche Forschungsanwendungen
Antihistaminic and Anti-inflammatory Activity
A study demonstrated the synthesis and evaluation of fused pyridazines with cyclic amines for antihistaminic activity and the inhibitory effect on eosinophil infiltration. Compounds showing potent antihistaminic activity with little blockade of central H(1) receptors contrasted with complete blockade of peripheral H(1) receptors. Notably, one compound inhibited eosinophil infiltration in sensitized guinea pigs, a potential therapeutic approach for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antimicrobial Activities
Research into novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives highlighted their synthesis from various ester ethoxycarbonylhydrazones with primary amines. These compounds exhibited good to moderate activities against a range of microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2010).
Androgen Receptor Downregulation
The development of AZD3514, a small-molecule androgen receptor downregulator, for treating advanced prostate cancer, showcases the relevance of modifying the triazolopyridazine moiety. This modification addressed hERG and physical property issues, leading to a clinical candidate undergoing Phase I trials (Bradbury et al., 2013).
Anti-diabetic Drugs
A series of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. Some compounds showed excellent antioxidant and insulinotropic activity, indicating their therapeutic potential in diabetes management (Bindu et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O2/c1-30-18-8-7-17-22-23-19(27(17)25-18)14-9-11-26(12-10-14)20(29)16-13-21-28(24-16)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJPCTFFKAABCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2531093.png)

![(5-bromofuran-2-yl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2531096.png)
![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2531098.png)


![methyl (2E)-2-[(carbamoylamino)imino]propanoate](/img/structure/B2531107.png)

![6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2531110.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531113.png)
![N-(4-fluoro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531114.png)